2-(Prop-2-ynoxymethyl)pyridine
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Overview
Description
2-(Prop-2-ynoxymethyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a prop-2-ynoxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-ynoxymethyl)pyridine typically involves the reaction of pyridine with a suitable prop-2-ynoxymethylating agent. One common method is the alkylation of pyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-ynoxymethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrogenation of the alkyne group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogenation can be carried out using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens or sulfonyl chlorides, while nucleophilic substitution may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alkanes or alkenes. Substitution reactions can lead to a wide range of functionalized pyridine derivatives.
Scientific Research Applications
2-(Prop-2-ynoxymethyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Prop-2-ynoxymethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context and use of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound, pyridine, is a basic nitrogen-containing heterocycle with widespread applications.
2-Methylpyridine: Similar to 2-(Prop-2-ynoxymethyl)pyridine but with a methyl group instead of a prop-2-ynoxymethyl group.
2-(Hydroxymethyl)pyridine: Features a hydroxymethyl group at the 2-position, offering different reactivity and applications.
Uniqueness
This compound is unique due to the presence of the prop-2-ynoxymethyl group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions and transformations that are not possible with simpler pyridine derivatives.
Properties
IUPAC Name |
2-(prop-2-ynoxymethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-7-11-8-9-5-3-4-6-10-9/h1,3-6H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARODUYVSSRFNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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